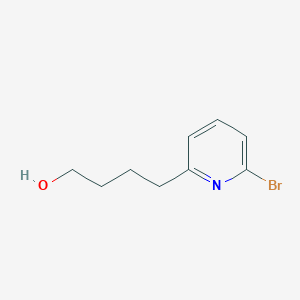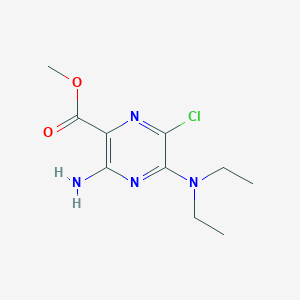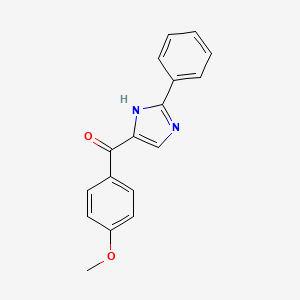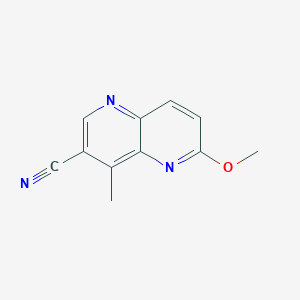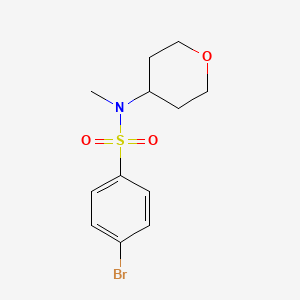
2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxyphenyl group and a methylimidazolyl group attached to the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline typically involves multi-step reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinoline derivatives, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and imidazolyl groups, resulting in different chemical properties.
6-Methylquinoline: Similar quinoline core but with a methyl group at a different position.
2-(2-Methoxyphenyl)quinoline: Similar structure but without the imidazolyl group.
Uniqueness
2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is unique due to the presence of both methoxyphenyl and methylimidazolyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C20H17N3O |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline |
InChI |
InChI=1S/C20H17N3O/c1-14-21-11-12-23(14)16-8-10-18-15(13-16)7-9-19(22-18)17-5-3-4-6-20(17)24-2/h3-13H,1-2H3 |
Clave InChI |
DWYPHWAPPWJWJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)


